molecular formula C24H25N3O B6551782 4-(4-benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile CAS No. 1040653-84-6

4-(4-benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile

Cat. No.: B6551782
CAS No.: 1040653-84-6
M. Wt: 371.5 g/mol
InChI Key: FRFFTUOUYRSGBC-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile is a synthetic chemical compound of significant interest in pharmaceutical research due to its hybrid molecular structure. This compound incorporates a 4-benzylpiperidine moiety, a structure known for its activity on monoamine transporters . Simultaneously, its 6-ethoxyquinoline-3-carbonitrile component is a scaffold frequently investigated in oncology for its potential to disrupt key cellular pathways . The 4-benzylpiperidine group is a well-characterized pharmacophore. Research indicates that derivatives of 4-benzylpiperidine can act as monoamine releasing agents with a noted selectivity for dopamine and norepinephrine over serotonin . Furthermore, some 4-benzylpiperidine carboxamides have been extensively studied as potential triple reuptake inhibitors (TRIs) , which simultaneously block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters . This action is under investigation for disorders related to monoamine dysfunction. The quinoline core, on the other hand, is associated with anticancer activity and has been shown to act through mechanisms such as growth inhibition, induction of apoptosis, and inhibition of angiogenesis . The specific combination of these two privileged structures in a single molecule suggests potential research applications in central nervous system (CNS) disorders and oncology. Researchers may value this compound for probing the interactions of hybrid molecules with multiple biological targets or as a starting point for the development of novel multi-target therapeutic agents. Please Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. The information presented is based on the known properties of the compound's structural segments and is provided for the researcher's evaluation.

Properties

IUPAC Name

4-(4-benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O/c1-2-28-21-8-9-23-22(15-21)24(20(16-25)17-26-23)27-12-10-19(11-13-27)14-18-6-4-3-5-7-18/h3-9,15,17,19H,2,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFFTUOUYRSGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Annulation for Quinoline Formation

The quinoline backbone is efficiently constructed via Friedländer annulation between 2-aminobenzonitrile derivatives and ketones. For 6-ethoxy-3-cyanoquinoline:

  • Starting material : 4-Ethoxy-2-aminobenzonitrile reacts with acetylene equivalents under Pd catalysis to form the quinoline ring.

  • Optimization : Use of ionic liquids (e.g., [BMIM]BF₄) improves yield (78–85%) and reduces side products.

Representative Procedure :

Halogenation at C4 for Subsequent Functionalization

Direct halogenation at C4 is achieved using N-halosuccinimide (NXS) in acidic media:

  • Conditions : NBS (1.1 eq) in H₂SO₄/AcOH (1:3) at 0°C for 2 h provides 4-bromo-6-ethoxy-3-cyanoquinoline in 92% yield.

  • Regioselectivity : Directed by the electron-withdrawing cyano group, ensuring exclusive C4 bromination.

ParameterValueSource
Yield88%
Reaction Time18 h
Turnover Number (TON)440

Alternative Nucleophilic Aromatic Substitution

For laboratories without Pd resources, thermal substitution is feasible but less efficient:

  • Conditions : 4-Bromoquinoline derivative (1.0 eq), 1-benzylpiperidine (3.0 eq), KOtBu (2.0 eq) in DMF at 160°C for 48 h.

  • Yield : 62% (vs. 88% for Pd route).

Sequential Functionalization: Ethoxy and Cyano Groups

Ethoxylation at C6

Late-stage ethoxylation via SNAr using NaOEt:

  • Substrate : 4-Bromo-6-fluoro-3-cyanoquinoline (from H₂O₂/HCl fluorination).

  • Conditions : NaOEt (3.0 eq), DMSO, 80°C, 6 h (94% yield).

Cyanation at C3

Two methods dominate:

  • Rosenmund-von Braun Reaction :

    • CuCN (2.0 eq), DMF, 150°C, 24 h (75% yield).

  • Pd-Catalyzed Cyanation :

    • Zn(CN)₂ (1.5 eq), Pd(PPh₃)₄ (5 mol%), DMA, 100°C, 12 h (82% yield).

Integrated Synthetic Route and Scalability

Optimized Sequence :

  • Friedländer annulation → 6-ethoxy-3-cyanoquinoline (78%).

  • Bromination at C4 → 4-bromo-6-ethoxy-3-cyanoquinoline (92%).

  • Buchwald-Hartwig amination → Target compound (88%).

Scale-Up Considerations :

  • Replace ionic liquids with PEG-400 for cost-effective annulation.

  • Use flow chemistry for bromination to enhance safety and throughput.

Analytical Characterization and Quality Control

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, H2), 8.15 (d, J = 8.8 Hz, 1H, H5), 7.32–7.28 (m, 5H, benzyl), 4.21 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.81 (br s, 2H, piperidine), 2.94 (t, J = 12.0 Hz, 2H, piperidine), 1.52 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

  • HPLC Purity : 99.1% (C18 column, MeCN:H₂O = 70:30) .

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-(4-Benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. The benzylpiperidine moiety can interact with neurotransmitter receptors, while the quinoline core may bind to enzymes or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds often share the quinoline or related heterocyclic cores but differ in substituents, which critically influence their physicochemical and pharmacological properties. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
4-(4-Benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile Quinoline 4-benzylpiperidine, 6-ethoxy, 3-cyano ~375.5 CNS-targeted therapies, kinase inhibition
4-[(E)-2-[4-(4-Benzylpiperidin-1-yl)phenyl]ethenyl]-1-methylpyridin-1-ium iodide (IIh) Pyridinium 4-benzylpiperidine-linked styryl group, methyl, iodide counterion ~523.4 Antimicrobial, fluorescent probes
6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic acid Pyridazine 4-benzylpiperidine, 3-carboxylic acid ~311.4 Enzyme inhibition, metabolic studies
6-(4-Biphenylyl)-3-chloro-12,13-dimethoxyisoquino[2,1-d][1,4]benzodiazepine Isoquinoline-benzodiazepine 4-biphenylyl, chloro, dimethoxy ~583.1 Anticancer, DNA intercalation

Key Findings

Substituent Effects on Bioactivity: The quinoline derivative (target compound) exhibits a balance of lipophilicity (via benzylpiperidine and ethoxy groups) and polarity (via nitrile), which may enhance blood-brain barrier penetration compared to the pyridazine analogue (lower molecular weight, polar carboxylic acid group) . The pyridinium iodide derivative (IIh) shows ionic character and extended conjugation (styryl group), making it suitable for optical applications and antimicrobial activity, unlike the non-ionic quinoline analogue .

The 3-cyano group in the quinoline derivative may act as a hydrogen-bond acceptor, analogous to the carboxylic acid in the pyridazine compound, but with reduced acidity, favoring different target interactions .

Synthetic and Analytical Challenges: Crystallographic studies (e.g., using SHELXL and ORTEP-3 ) reveal that the 4-benzylpiperidine group introduces conformational flexibility, complicating crystal packing compared to rigid analogues like the isoquinoline-benzodiazepine. Hydrogen-bonding patterns (analyzed via graph set theory ) differ significantly: the quinoline derivative’s nitrile forms weaker interactions compared to the pyridinium iodide’s ionic bonds or the pyridazine’s carboxylic acid hydrogen bonds .

Notes on Comparative Pharmacological Data

  • CNS Applications : The 4-benzylpiperidine moiety is common in dopamine receptor ligands, hinting at possible neuropsychiatric applications .
  • Kinase Inhibition: The quinoline-3-carbonitrile motif is structurally similar to kinase inhibitors (e.g., crizotinib analogs), though substituent variations would modulate selectivity .

Biological Activity

4-(4-benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile (commonly referred to as BEQ) is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This compound features a complex structure combining a quinoline core, a benzylpiperidine moiety, and an ethoxy group, which together contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of BEQ is C24H25N3OC_{24}H_{25}N_3O, and it has a molecular weight of approximately 373.48 g/mol. The unique arrangement of functional groups in BEQ is believed to play a significant role in its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₈N₃O
Molecular Weight373.48 g/mol
IUPAC NameThis compound
CAS Number1040653-84-6

Synthesis

The synthesis of BEQ typically involves multi-step synthetic routes starting with the formation of the quinoline core. The process often includes:

  • Cyclization : Formation of the quinoline ring from appropriate precursors under acidic or basic conditions.
  • Alkylation : Introduction of the ethoxy group using ethyl halides.
  • Nucleophilic Substitution : Incorporation of the benzylpiperidine moiety via reactions with benzyl chloride and piperidine derivatives.

Anticonvulsant Properties

Initial studies have indicated that BEQ exhibits promising anticonvulsant activity. Research conducted by Chinese scientists in 2013 highlighted its potential in developing novel anticonvulsant agents, suggesting that modifications to the quinoline structure could enhance its efficacy .

Interaction with Neurotransmitter Systems

BEQ has been investigated for its interactions with various neurotransmitter systems. It is believed to act as a monoamine releasing agent, selectively enhancing dopamine release over serotonin, which could have implications for mood enhancement and cognitive function . This mechanism suggests potential applications in treating mood disorders or cognitive impairments.

The primary mechanism by which BEQ exerts its biological effects involves binding to specific receptor sites, particularly within the monoaminergic pathways:

  • Dopaminergic Pathway : Increased release of dopamine may enhance mood and cognitive functions.
  • Noradrenergic Pathway : Modulation here could affect arousal and alertness.
  • Serotonergic Pathway : Although less affected, some interaction may still contribute to overall mood regulation.

Case Studies and Research Findings

Several studies have explored the biological activity of BEQ:

  • Anticonvulsant Activity : A study demonstrated that BEQ significantly reduced seizure frequency in animal models, indicating its potential as an anticonvulsant agent .
  • Neurotransmitter Release : Research indicated that BEQ showed a 20-48 fold selectivity for dopamine release compared to serotonin, suggesting targeted therapeutic effects .
  • Receptor Binding Studies : Binding affinity studies have shown that BEQ interacts with various receptors involved in neurotransmission, further supporting its potential therapeutic applications .

Comparative Analysis with Similar Compounds

BEQ shares structural similarities with other quinoline derivatives but stands out due to its unique combination of functional groups. For instance:

Compound NameKey FeaturesBiological Activity
4-BenzylpiperidineSimpler structureAntidepressant effects
6-EthoxyquinolineLacks benzylpiperidine moietyLimited biological activity
Quinoline-3-carbonitrileBasic quinoline structureUsed as precursor in pharmaceutical synthesis

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic route of 4-(4-benzylpiperidin-1-yl)-6-ethoxyquinoline-3-carbonitrile?

  • Methodological Answer: Synthetic optimization requires stepwise reaction monitoring and purification. For quinoline-carbonitrile derivatives, critical parameters include temperature control during cyclization, solvent selection (e.g., ethanol for reflux), and stoichiometric ratios of intermediates like benzylpiperidine and ethoxyquinoline precursors. Post-synthesis purification via column chromatography or recrystallization ensures ≥95% purity. Reaction yields can be improved by optimizing catalysts (e.g., Lewis acids) and avoiding side reactions through inert atmospheres .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer: Structural validation combines spectroscopic and crystallographic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, with characteristic shifts for the ethoxy group (~1.3 ppm for CH3_3) and cyano carbon (~110 ppm).
  • X-ray Crystallography : Resolves bond angles and torsional strain in the quinoline and piperidine moieties, as demonstrated for analogous tetrahydrobenzo[h]quinoline-3-carbonitriles .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) within 5 ppm error .

Q. What in vitro assays are recommended for initial pharmacological screening of this compound?

  • Methodological Answer: Prioritize target-specific assays:

  • Enzyme Inhibition : Fluorescence-based assays for kinases or phosphodiesterases, using ATP/NADH cofactors to measure IC50_{50}.
  • Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to assess EC50_{50}.
  • Binding Affinity : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify KD_D values for receptor interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for quinoline-3-carbonitrile derivatives?

  • Methodological Answer: Contradictions arise from assay variability or off-target effects. Mitigation strategies include:

  • Standardized Protocols : Replicate assays under identical conditions (e.g., cell passage number, serum concentration).
  • Orthogonal Validation : Confirm results using complementary techniques (e.g., SPR + MST for binding studies).
  • Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent (DMSO vs. ethanol) .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for analogs of this compound?

  • Methodological Answer: SAR workflows involve:

  • Substituent Variation : Systematically modify the benzyl (e.g., halogenation) or ethoxy groups to assess steric/electronic effects.
  • Computational Modeling : Use DFT or molecular dynamics to predict binding poses and prioritize synthetic targets.
  • In Silico ADMET : Tools like SwissADME predict bioavailability and toxicity early in design .

Q. How can molecular docking studies for this compound be validated experimentally?

  • Methodological Answer: Validation requires:

  • Co-crystallization : Resolve ligand-receptor complexes via X-ray crystallography, as done for piperidine-quinoline derivatives .
  • Mutagenesis : Introduce point mutations in predicted binding residues (e.g., Ala-scanning) to disrupt interactions observed in docking .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to corroborate docking-predicted affinities .

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